molecular formula C8H6O3S B11909049 5-Hydroxybenzo[b]thiophene 1,1-dioxide

5-Hydroxybenzo[b]thiophene 1,1-dioxide

Cat. No.: B11909049
M. Wt: 182.20 g/mol
InChI Key: XQJYEALJBXKSKS-UHFFFAOYSA-N
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Description

5-Hydroxybenzo[b]thiophene 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science. The presence of a hydroxyl group and a sulfone group in the structure of this compound makes it a unique compound with interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 5-Hydroxybenzo[b]thiophene 1,1-dioxide involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature. The electrolyte used is Et4NPF6, and the co-solvent is a mixture of HFIP and CH3NO2 .

Industrial Production Methods

This process can be scaled up for industrial applications, ensuring the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxybenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiophene derivatives, which can have different functional groups attached to the benzene ring .

Scientific Research Applications

5-Hydroxybenzo[b]thiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxybenzo[b]thiophene 1,1-dioxide involves its interaction with various molecular targets. The hydroxyl and sulfone groups play a crucial role in its reactivity. The compound can participate in radical reactions, leading to the formation of intermediates that interact with biological molecules. These interactions can affect different pathways, making the compound useful in various applications .

Properties

Molecular Formula

C8H6O3S

Molecular Weight

182.20 g/mol

IUPAC Name

1,1-dioxo-1-benzothiophen-5-ol

InChI

InChI=1S/C8H6O3S/c9-7-1-2-8-6(5-7)3-4-12(8,10)11/h1-5,9H

InChI Key

XQJYEALJBXKSKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2(=O)=O)C=C1O

Origin of Product

United States

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